N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound notable for its unique structural features, including a thiazole ring, a cyclopropane carboxamide group, and a p-tolylamino moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Its systematic name reflects its intricate structure, which combines multiple functional groups that may confer distinct chemical and biological properties.
The compound is categorized under organic compounds with a specific focus on amides and heterocycles. It has been identified in various chemical databases and literature, indicating its relevance in research related to drug development and synthetic organic chemistry. The Chemical Abstracts Service (CAS) registry number for this compound is 923139-08-6, facilitating its identification in scientific literature.
The synthesis of N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves a multi-step organic reaction process. A common synthetic route includes:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during synthesis.
The molecular structure of N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide can be visualized as follows:
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 284.36 g/mol.
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide can participate in various chemical reactions:
The specific conditions under which these reactions are carried out can significantly affect the outcome, including product distribution and reaction rates.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions.
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its potential for future applications in drug development and therapeutic interventions.
N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS: 921548-54-1) is a synthetically designed small molecule that emerged in early 21st-century medicinal chemistry research. Its identification aligns with a broader exploration of thiazole-containing compounds for targeted biological activity. While structurally analogous compounds appear in patent literature around 2014–2015 (e.g., WO2015060738A1 describing thiazolyl-ethyl carboxamide derivatives as anticancer agents), this specific molecule remains relatively underexplored [4]. Unlike its close relative N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (differing only in ortho vs. para methyl substitution on the anilino ring), which is listed in chemical catalogs for research use, the para-substituted variant lacks extensive commercial availability or clinical evaluation [1]. Its initial development likely stemmed from structure-activity relationship (SAR) studies focusing on optimizing kinase inhibition or protein-protein interaction disruption, though primary literature explicitly detailing its discovery timeline is sparse. The compound’s current status resides primarily within preclinical research domains, with no approved therapeutic applications as of 2025.
Table 1: Key Identifiers and Properties of N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
Property | Value | Source/Confirmation Method |
---|---|---|
CAS Registry Number | 921548-54-1 (Note: Applies to the ortho-isomer; para-isomer not explicitly listed) | Commercial Catalog [1] |
Molecular Formula | C₁₆H₁₇N₃O₂S (Inferred from ortho-isomer) | Commercial Catalog [1] |
Molecular Weight | 315.39 g/mol | Commercial Catalog [1] |
SMILES Notation | O=C(C1CC1)NC2=NC(CC(NC3=CC=C(C)C=C3)=O)=CS2 (Predicted for para-isomer) | Based on [1] |
The molecular architecture of N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide integrates three pharmacologically significant elements: a central 1,3-thiazole ring, a cyclopropane carboxamide moiety, and a p-tolyl-substituted β-ketoamide side chain. This design leverages established bioisosteric and conformational principles:
Thiazole Core: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry due to its capacity for hydrogen bonding, dipole interactions, and π-stacking. It frequently serves as a bioisostere for pyridine, phenyl, or amide groups, enhancing solubility and metabolic stability compared to purely hydrocarbon rings. Thiazoles are prevalent in drugs targeting kinases, proteases, and inflammatory mediators. For instance, derivatives like PF-06282999 (a myeloperoxidase inhibitor) utilize substituted thiazoles/thiohydantoins for potent enzyme inhibition [2]. In this compound, the thiazole’s 2-position linkage to the cyclopropane carboxamide and 4-position tethering to the β-ketoamide anilino group create a conformationally constrained topology favorable for target binding [3] [4].
Cyclopropane Carboxamide: The cyclopropyl ring attached via an amide bond introduces significant steric constraint and electronic effects. The high C–C bond strength and torsional strain of cyclopropane promote:
Table 2: Role of Key Motifs in Bioactive Compound Design
Molecular Motif | Key Biopharmaceutical Properties | Example Applications in Patents/Literature |
---|---|---|
1,3-Thiazole Ring | Hydrogen bonding capability; Dipole moment; Metabolic stability; Bioisosterism | Kinase inhibitors (e.g., dasatinib); MPO inhibitors (e.g., PF-06282999) [2] [4] |
Cyclopropane Carboxamide | Conformational strain; Enhanced metabolic stability; Defined spatial orientation of pharmacophores | α-Ketoamide enzyme inhibitors (US20100273797A1); Antiviral agents (e.g., HCV protease inhibitors) [3] [7] |
p-Tolyl-β-ketoamide | Hydrogen bond donor/acceptor pair; Tunable lipophilicity; Conformational flexibility | Anticancer carboxamides (WO2015060738A1); Leukotriene biosynthesis modulators (AU626308B2) [4] [7] |
Despite its rationally designed structure, N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide suffers from significant research deficits compared to its ortho-isomer and related thiazole carboxamides:
Deficient Target Identification: While structural analogs imply potential kinase, protease, or myeloperoxidase (MPO) inhibition, no published studies explicitly confirm the primary molecular target(s) or binding affinity (e.g., IC₅₀, Ki) for this para-isomer [2] [4]. The dominant hypothesis, based on molecules like PF-06282999 (targeting MPO) and WO2015060738A1 compounds (targeting cancer pathways), remains untested.
Limited SAR Exploration: Extensive SAR data exists for analogs (e.g., ortho-tolyl variant, varying cyclopropane substitutions, alternative heterocycles). However, systematic studies evaluating the impact of the para-methyl anilino group versus ortho-methyl or unsubstituted anilino on potency, selectivity, or physicochemical properties are absent. Patent AU626308B2 suggests even minor positional isomerism on aryl groups significantly alters leukotriene biosynthesis inhibition, highlighting this gap [7].
Absence of Preclinical Profiling: Critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters—such as metabolic stability in microsomes, passive permeability (e.g., PAMPA, Caco-2), or solubility—are unreported. Similarly, in vivo pharmacokinetic studies (bioavailability, half-life, tissue distribution) and efficacy models (e.g., inflammation or oncology xenografts) are lacking. The out-of-stock status of the ortho-isomer [1] further hampers comparative experimental access.
Synthetic Methodology Gaps: Published routes to the ortho-isomer involve multi-step procedures starting from 2-aminothiazole precursors and cyclopropanecarbonyl chloride [1]. Optimized, high-yield synthetic pathways specifically for the para-isomer, along with detailed characterization (beyond basic MS and elemental analysis), are not described in accessible literature or patents like US20100273797A1 [3].
These gaps present clear research imperatives: target deconvolution, comprehensive SAR profiling focusing on the para-aryl substitution, development of robust synthetic protocols, and initiation of in vitro ADMET and in vivo proof-of-concept studies to validate therapeutic hypotheses.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1